molecular formula C16H22N2O3S B4548276 N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide CAS No. 890591-49-8

N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

Cat. No.: B4548276
CAS No.: 890591-49-8
M. Wt: 322.4 g/mol
InChI Key: BHCCBWRFMHUFFJ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is a useful research compound. Its molecular formula is C16H22N2O3S and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.13511374 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Selectivity and Receptor Binding

One study demonstrated that compounds structurally related to N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide, specifically BMY 7378, act as selective antagonists for the alpha 1D-adrenoceptor subtype, indicating potential pharmacological selectivity and receptor binding applications. This compound also exhibits partial agonistic properties at 5-HT1A receptors, which may have implications for developing treatments targeting cardiovascular conditions and neurological disorders (Goetz et al., 1995).

Supramolecular Chemistry and Crystal Engineering

Research into cyclohexane-5-spirohydantoin derivatives, closely related to the compound , has revealed insights into supramolecular arrangements based on the substituents on the cyclohexane ring. These findings are significant for crystal engineering, offering potential applications in designing materials with specific molecular arrangements (Graus et al., 2010).

Material Science and Nonlinear Optical Properties

A study focused on 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane highlighted its potential as a novel material for nonlinear optical devices. The research covered material purification, single crystal growth, and the demonstration of second harmonic generation, suggesting applications in frequency doublers for laser diodes in the blue region (Kagawa et al., 1994).

Organic Synthesis and Medicinal Chemistry

Further studies have explored the synthesis of various derivatives of 1,4-dioxa-8-azaspiro[4.5]decane, examining their physicochemical and pharmacological properties. These compounds have been evaluated for their anticonvulsant activities, contributing to the field of medicinal chemistry and the development of new therapeutic agents (Kamiński et al., 2008).

Environmental Applications

Another study highlighted the use of a Mannich base derivative of calix[4]arene, incorporating the 1,4-dioxa-8-azaspiro[4.5]decane structure, for the removal of carcinogenic azo dyes and aromatic amines from water. This research underscores the compound's potential environmental applications in water purification and the treatment of industrial waste (Akceylan et al., 2009).

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-2-19-14-6-4-3-5-13(14)17-15(22)18-9-7-16(8-10-18)20-11-12-21-16/h3-6H,2,7-12H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCCBWRFMHUFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501156035
Record name 1,4-Dioxa-8-azaspiro[4.5]decane-8-carbothioamide, N-(2-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890591-49-8
Record name 1,4-Dioxa-8-azaspiro[4.5]decane-8-carbothioamide, N-(2-ethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890591-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxa-8-azaspiro[4.5]decane-8-carbothioamide, N-(2-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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